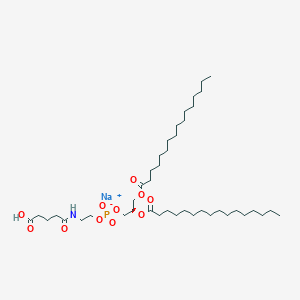

16:0 Glutaryl PE

Descripción

Propiedades

IUPAC Name |

sodium;2-(4-carboxybutanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-41(47)51-36-38(37-53-55(49,50)52-35-34-43-39(44)30-29-31-40(45)46)54-42(48)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44)(H,45,46)(H,49,50);/q;+1/p-1/t38-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVPYKPXKPQSMT-XVYLPRMCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H79NNaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677171 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(4-carboxybutanamido)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474923-45-0 | |

| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(4-carboxybutanamido)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (N-glutaryl-DPPE), a functionalized phospholipid critical for the development of advanced drug delivery systems. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the formulation of pH-sensitive liposomes.

Executive Summary

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) is a derivative of the naturally occurring phospholipid, dipalmitoylphosphatidylethanolamine (DPPE). The addition of a glutaryl group to the head of the phospholipid introduces a terminal carboxylic acid. This modification imparts pH-sensitive properties, making N-glutaryl-DPPE an invaluable component in the design of "smart" liposomes that can selectively release their therapeutic payload in the acidic microenvironments characteristic of tumors and endosomes. This guide will provide the foundational knowledge and detailed protocols necessary for the effective utilization of N-glutaryl-DPPE in research and pharmaceutical development.

Chemical Structure and Physicochemical Properties

N-glutaryl-DPPE is an amphipathic molecule comprising a hydrophilic head group and two hydrophobic palmitic acid tails. The key functional feature is the N-glutaryl modification on the phosphoethanolamine head group, which provides a titratable carboxylic acid moiety.

Chemical Structure

The structure of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) is as follows:

-

Glycerol (B35011) Backbone: A three-carbon glycerol molecule forms the central scaffold.

-

Acyl Chains: Two palmitic acid (16:0) chains are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone.

-

Phosphate (B84403) Group: A phosphate group is attached to the sn-3 position of the glycerol.

-

Ethanolamine (B43304) Head Group: An ethanolamine molecule is linked to the phosphate group.

-

Glutaryl Modification: A glutaryl group is attached to the nitrogen atom of the ethanolamine, introducing a terminal carboxylic acid.

Physicochemical Data

A summary of the key physicochemical properties of N-glutaryl-DPPE and its parent compound, DPPE, is presented in Table 1.

| Property | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (Sodium Salt) | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) |

| Synonyms | 16:0 Glutaryl PE, N-glutaryl-DPPE, DPPE-GA | 16:0 PE, DPPE |

| CAS Number | 474923-45-0[1][2] | 923-61-5 |

| Molecular Formula | C42H79NNaO11P[1][2] | C37H74NO8P |

| Molecular Weight | 828.04 g/mol [1][2] | 691.97 g/mol |

| Appearance | White to off-white powder | White powder |

| Solubility | Soluble in chloroform (B151607) and other organic solvents | Soluble in chloroform |

| Phase Transition Temp. (Tm) | Not explicitly reported, but expected to be influenced by pH and the presence of the glutaryl group. | 63 °C |

| pKa | Not explicitly reported, but the glutaryl moiety's carboxylic acid is expected to have a pKa in the range of 4.5-5.5. | Not applicable |

Synthesis of N-glutaryl-DPPE

Proposed Synthetic Protocol

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

-

Glutaric anhydride (B1165640)

-

Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

-

Anhydrous chloroform or dichloromethane

-

Argon or Nitrogen gas

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol (B129727), water mixtures)

Procedure:

-

Dissolve DPPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Add a slight molar excess of glutaric anhydride to the solution.

-

Add a molar equivalent of triethylamine to the reaction mixture to act as a base and catalyze the reaction.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of chloroform and methanol to elute the desired N-glutaryl-DPPE.

-

The purified product is dried under vacuum to yield a white to off-white solid.

Diagram of Proposed Synthesis Workflow:

Proposed synthesis workflow for N-glutaryl-DPPE.

Experimental Protocols for Liposome Formulation and Characterization

N-glutaryl-DPPE is a key component in the formulation of pH-sensitive liposomes, often used in conjunction with a fusogenic lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).

Liposome Preparation via Thin-Film Hydration

The thin-film hydration method is a common and effective technique for preparing liposomes containing N-glutaryl-DPPE.

Materials:

-

N-glutaryl-DPPE

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or another structural phospholipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (optional, for enhanced fusogenicity)

-

Cholesterol (for membrane stability)

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Drug to be encapsulated

Procedure:

-

Dissolve the desired lipids (e.g., DPPC, cholesterol, and N-glutaryl-DPPE in a molar ratio of 5:4:1) in chloroform in a round-bottom flask.

-

Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator under reduced pressure.

-

Further dry the lipid film under a stream of nitrogen or in a vacuum desiccator for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the aqueous hydration buffer (containing the hydrophilic drug, if applicable) by vortexing or gentle agitation above the phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

-

To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Remove the unencapsulated drug by dialysis, gel filtration chromatography, or ultracentrifugation.

Diagram of Thin-Film Hydration Workflow:

References

An In-depth Technical Guide to the Core Chemical Properties of DPPE-Gallium Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core chemical properties of 1,2-bis(diphenylphosphino)ethane (B154495) (DPPE) complexes with gallium (Ga). The initialism "DPPE-GA" is interpreted as representing coordination complexes of the bidentate phosphine (B1218219) ligand, DPPE, with a gallium metal center. These complexes are of interest in the fields of inorganic chemistry, materials science, and catalysis. This document details their synthesis, structure, and characterization, presenting quantitative data in a structured format and outlining common experimental methodologies.

Core Chemical Properties of DPPE-Gallium Complexes

Complexes of DPPE with gallium exhibit a range of structural motifs and chemical behaviors depending on the oxidation state of gallium and the presence of other coordinating ligands. The fundamental interaction involves the donation of lone pair electrons from the phosphorus atoms of DPPE to the electron-deficient gallium center, forming a stable chelate ring.

Quantitative Data Summary

While specific quantitative data such as solubility and pKa are highly dependent on the specific complex and solvent system, the following table summarizes general and some specific properties of DPPE and a representative gallium complex, where available.

| Property | 1,2-Bis(diphenylphosphino)ethane (DPPE) | Representative DPPE-Gallium Complex (e.g., [Ga₂I₆(μ₂-Dppe)]) |

| Molecular Formula | C₂₆H₂₄P₂ | C₂₆H₂₄Ga₂I₆P₂ |

| Molecular Weight | 398.42 g/mol [1] | Varies depending on the specific complex |

| Appearance | White solid[1] | Typically crystalline solids |

| Melting Point | 140-142 °C[1] | Varies |

| Solubility | Soluble in organic solvents such as THF, chloroform, and dichloromethane[1] | Generally soluble in coordinating organic solvents |

| pKa | Not applicable | Not readily available |

| Coordination Geometry | Bidentate ligand | Typically tetrahedral or distorted octahedral at Gallium |

Synthesis and Experimental Protocols

The synthesis of DPPE-gallium complexes generally involves the reaction of a suitable gallium precursor with the DPPE ligand in an inert atmosphere to prevent oxidation of the phosphine.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a DPPE-gallium complex.

Detailed Experimental Protocol: Synthesis of a Generic Ga(III)-DPPE Complex

-

Preparation of Reactants: In a glovebox, a solution of anhydrous gallium(III) halide (e.g., GaCl₃) in an anhydrous solvent (e.g., toluene) is prepared. In a separate flask, a solution of 1,2-bis(diphenylphosphino)ethane (DPPE) in the same solvent is prepared.

-

Reaction: The DPPE solution is added dropwise to the stirred gallium halide solution at room temperature. The reaction mixture is stirred for a specified period (e.g., 2-12 hours) to ensure complete complexation.

-

Isolation: The resulting precipitate, if formed, is collected by filtration. If no precipitate forms, the solvent volume is reduced under vacuum to induce crystallization.

-

Purification: The crude product is washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).

-

Drying: The purified product is dried under high vacuum to remove all traces of solvent.

Characterization Techniques

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and purity of DPPE-gallium complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the protons in the complex, particularly the ethylene (B1197577) bridge of the DPPE ligand and the phenyl groups.

-

³¹P NMR: This is a crucial technique for studying phosphine complexes. The coordination of DPPE to gallium results in a downfield shift of the ³¹P signal compared to the free ligand. The magnitude of this shift can provide insights into the nature of the Ga-P bond.

-

¹³C NMR: Used to characterize the carbon framework of the DPPE ligand.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of DPPE-gallium complexes. It provides precise information on bond lengths, bond angles, and the overall coordination geometry of the gallium center. For instance, X-ray analysis has been used to characterize the structure of various gallium(III) halide phosphine complexes.[2]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its fragmentation patterns, which helps to confirm the composition of the complex.

Signaling Pathways and Applications

The initial query for "signaling pathways" may have been influenced by the common abbreviation "GA" for gibberellic acid, a plant hormone involved in numerous signaling cascades. However, for DPPE-gallium complexes, the context is primarily in coordination chemistry and materials science, not biological signaling.

There is no evidence in the current chemical literature to suggest that DPPE-gallium complexes are involved in biological signaling pathways. Instead, their applications are more likely to be found in areas such as:

-

Homogeneous Catalysis: Phosphine ligands are widely used in transition metal catalysis. While less common than transition metal catalysts, gallium complexes can exhibit catalytic activity.

-

Precursors for Materials Synthesis: These complexes can serve as single-source precursors for the synthesis of gallium-containing materials, such as gallium phosphide (B1233454) (GaP), a semiconductor with applications in optoelectronics.[3][4][5][6]

-

Luminescent Materials: Some gallium complexes exhibit interesting photophysical properties and are being investigated for applications in light-emitting devices.

Logical Relationship of Applications

The following diagram illustrates the logical flow from the chemical properties of DPPE-Gallium complexes to their potential applications.

Conclusion

DPPE-gallium complexes represent a fascinating area of inorganic chemistry with potential applications in catalysis and materials science. Their synthesis and characterization rely on standard organometallic techniques, with NMR spectroscopy and X-ray crystallography being particularly important for structural elucidation. While the initial query's reference to "signaling pathways" appears to be a misnomer, the rich coordination chemistry of these compounds opens up avenues for the development of novel materials and catalytic systems. Further research is needed to fully explore the quantitative properties and potential applications of this class of compounds.

References

N-Glutaryl-DPPE in Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-glutaryl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (N-glutaryl-DPPE) is a synthetic phospholipid derivative that has garnered significant attention in the field of drug delivery. Its unique pH-sensitive properties make it a critical component in the design of intelligent lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), that can selectively release their therapeutic payload in the acidic microenvironments characteristic of tumors and endosomal compartments. This technical guide provides a comprehensive overview of the function of N-glutaryl-DPPE in lipid bilayers, detailing its impact on membrane properties, methodologies for its use, and its application in advanced drug delivery systems.

Core Function: pH-Dependent Destabilization

The primary function of N-glutaryl-DPPE in a lipid bilayer is to confer pH sensitivity. The glutaryl headgroup contains a terminal carboxylic acid which can exist in either a deprotonated (negatively charged) or protonated (neutral) state depending on the ambient pH.

At physiological pH (around 7.4), the carboxyl group is deprotonated, rendering the N-glutaryl-DPPE molecule anionic. This charged headgroup contributes to the overall stability of the lipid bilayer through electrostatic repulsion between adjacent lipid molecules. However, in an acidic environment (pH < 6.5), the carboxyl group becomes protonated. This neutralization of the headgroup charge leads to a cascade of biophysical changes within the lipid bilayer, ultimately resulting in its destabilization and the release of encapsulated contents.

The proposed mechanism for this pH-triggered release involves a structural transition of the lipid assembly. The protonation of the N-glutaryl headgroup reduces the effective headgroup size and alters the intermolecular hydrogen bonding network. In bilayers containing a cone-shaped lipid like dioleoylphosphatidylethanolamine (DOPE), this change can induce a transition from a lamellar (bilayer) phase to a non-lamellar, inverted hexagonal (HII) phase, which is inherently leaky.

Quantitative Impact on Lipid Bilayer Properties

Incorporating N-glutaryl-DPPE into a lipid bilayer significantly alters its physicochemical properties. The following tables summarize key quantitative data, primarily from studies on solid lipid nanoparticles (SLNs) incorporating N-glutaryl phosphatidylethanolamine (B1630911). While this provides valuable insight, it is important to note that specific values for pure N-glutaryl-DPPE liposomes may vary and require empirical determination using the protocols outlined below.

Table 1: Physicochemical Properties of N-Glutaryl-PE Containing Nanoparticles [1][2][3]

| Parameter | Value | Method | Notes |

| Zeta Potential | -41.6 mV | Photon Correlation Spectroscopy | Measured for drug-loaded solid lipid nanoparticles at physiological pH. The negative charge contributes to colloidal stability. |

| Particle Size (Hydrodynamic Diameter) | 165.8 nm | Photon Correlation Spectroscopy | For drug-loaded solid lipid nanoparticles. |

| Polydispersity Index (PDI) | < 0.3 | Photon Correlation Spectroscopy | Indicates a homogenous particle size distribution. |

| Drug Loading Capacity | 25.32% | Spectrophotometry after ultracentrifugation | Represents the mass percentage of the drug relative to the total mass of the nanoparticle. |

| Entrapment Efficiency | 94.32% | Spectrophotometry after ultracentrifugation | Indicates the percentage of the initial drug that is successfully encapsulated within the nanoparticles. |

Experimental Protocols

Preparation of N-Glutaryl-DPPE Containing Liposomes

A widely used method for preparing liposomes is the thin-film hydration technique followed by extrusion.[4][5][6][7][8]

Materials:

-

N-glutaryl-DPPE

-

Co-lipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), Cholesterol)

-

Chloroform (B151607) or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Liposome (B1194612) extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

-

Lipid Film Formation:

-

Dissolve N-glutaryl-DPPE and other lipids in the desired molar ratio in chloroform or a suitable organic solvent mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the aqueous buffer by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm.

-

Vortex the flask until the lipid film is fully suspended, resulting in a milky suspension of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.

-

Pass the suspension repeatedly (typically 10-20 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder. The extrusion should also be performed at a temperature above the lipid mixture's Tm.

-

-

Purification:

-

Remove any unencapsulated material by size exclusion chromatography or dialysis.

-

Characterization of N-Glutaryl-DPPE Liposomes

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

These parameters are crucial for predicting the in vivo behavior and stability of the liposomes.

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) using a Zetasizer.

-

Procedure: Dilute the liposome suspension in the appropriate buffer and measure at a controlled temperature. For zeta potential, measurements should be performed at different pH values to create a pH-zeta potential profile.

b. pH-Dependent Release Assay (Calcein Leakage Assay): [9][10][11][12][13]

-

This assay is used to confirm the pH-sensitive nature of the liposomes.

-

Principle: Calcein (B42510), a fluorescent dye, is encapsulated in the liposomes at a self-quenching concentration. Upon leakage from the liposomes into the surrounding medium, the dilution of calcein leads to a significant increase in its fluorescence intensity.

-

Procedure:

-

Prepare liposomes with encapsulated calcein (e.g., 50-100 mM).

-

Remove unencapsulated calcein using size exclusion chromatography.

-

Incubate the calcein-loaded liposomes in buffers of varying pH (e.g., pH 7.4, 6.5, 5.5).

-

Monitor the fluorescence intensity over time using a fluorometer.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence, which corresponds to 100% leakage.

-

Calculate the percentage of calcein leakage at each pH and time point.

-

c. Determination of Phase Transition Temperature (Tm): [14][15][16][17][18]

-

Method: Differential Scanning Calorimetry (DSC).

-

Procedure:

-

Prepare a concentrated sample of the liposome suspension.

-

Scan the sample over a defined temperature range in the DSC instrument.

-

The Tm is identified as the peak of the endothermic transition in the thermogram, representing the gel-to-liquid crystalline phase transition.

-

d. Assessment of Membrane Fluidity: [19][20][21][22][23][24]

-

Method: Fluorescence Polarization/Anisotropy using a lipophilic fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

-

Principle: The rotational motion of the probe within the lipid bilayer is dependent on the viscosity (fluidity) of its microenvironment. This motion is measured as a change in the polarization of the emitted fluorescence. A lower anisotropy value corresponds to higher membrane fluidity.

-

Procedure:

-

Incubate the liposomes with the fluorescent probe.

-

Measure the fluorescence anisotropy at different temperatures and pH values using a spectrofluorometer equipped with polarizers.

-

Signaling Pathways and Applications

N-glutaryl-DPPE does not directly participate in cellular signaling pathways. Instead, its function is to facilitate the delivery of therapeutic agents that can modulate these pathways. By enabling the release of drugs in specific cellular compartments or tissues, N-glutaryl-DPPE-containing liposomes are instrumental in various therapeutic strategies, particularly in oncology.

Application in Cancer Therapy: Tumor microenvironments are often acidic due to altered metabolism. Liposomes formulated with N-glutaryl-DPPE remain stable in the bloodstream at physiological pH but are triggered to release their cytotoxic payload upon reaching the acidic tumor milieu. Furthermore, if these liposomes are taken up by cancer cells via endocytosis, the acidic environment of the endosomes (pH 5.0-6.5) will also trigger drug release, allowing the therapeutic agent to reach its intracellular target.[25][26][27][28][29]

Mandatory Visualizations

Caption: Mechanism of pH-triggered drug release from N-glutaryl-DPPE liposomes.

Caption: Experimental workflow for N-glutaryl-DPPE liposome formulation and characterization.

Conclusion

N-glutaryl-DPPE is a valuable tool in the development of sophisticated drug delivery systems. Its ability to induce pH-dependent destabilization of lipid bilayers allows for the targeted release of therapeutic agents in specific pathological environments. A thorough understanding of its biophysical properties and the application of standardized experimental protocols are essential for the rational design and optimization of N-glutaryl-DPPE-based nanocarriers for clinical applications. Further research to precisely quantify the pKa of the glutaryl headgroup and its specific effects on membrane fluidity and phase behavior will undoubtedly contribute to the advancement of this promising technology.

References

- 1. New surface-modified solid lipid nanoparticles using N-glutaryl phosphatidylethanolamine as the outer shell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. New surface-modified solid lipid nanoparticles using N-glutaryl phosphatidylethanolamine as the outer shell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]

- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]

- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dysart.co.nz [dysart.co.nz]

- 10. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.rug.nl [research.rug.nl]

- 12. encapsula.com [encapsula.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tainstruments.com [tainstruments.com]

- 16. researchgate.net [researchgate.net]

- 17. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fluorescence Polarization (FP) Assay for Measuring Staphylococcus aureus Membrane Fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Fluorescence polarization to evaluate the fluidity of natural and reconstituted membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fluorescence polarization study on the increase of membrane fluidity of human erythrocyte ghosts induced by synthetic water-soluble polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorescence generalized polarization of cell membranes: a two-photon scanning microscopy approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Transformable nanoparticles to bypass biological barriers in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cancer drug delivery in the nano era: An overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Lipid Drug Carriers for Cancer Therapeutics: An Insight into Lymphatic Targeting, P-gp, CYP3A4 Modulation and Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Layer-by-Layer assembled nano-drug delivery systems for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Perspectives of nano-carrier drug delivery systems to overcome cancer drug resistance in the clinics - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Functional Characteristics of 16:0 Glutaryl PE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics and functional aspects of 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl). The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on data presentation, experimental methodologies, and the visualization of relevant biological and experimental processes.

Core Physical Characteristics

This compound is a functionalized phospholipid where a glutaryl group is attached to the head of a dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) molecule. This modification introduces a carboxyl group, altering the physicochemical properties of the lipid and making it suitable for various bioconjugation and drug delivery applications.

| Property | Value | Source |

| Synonyms | 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), N-glutaryl-DPPE | [1] |

| Molecular Formula | C42H79NNaO11P | [1] |

| Molecular Weight | 828.04 g/mol | [1] |

| CAS Number | 474923-45-0 | [1] |

| Physical Form | Powder | [1] |

| Purity | >99% (TLC) | [1] |

| Storage Temperature | -20°C | [1] |

| Melting Point | Not explicitly available in the searched literature. | |

| Solubility | Soluble in organic solvents such as chloroform. The addition of a small amount of methanol (B129727) (e.g., 2%) and water (e.g., 0.5-1%) can aid in the solubilization of long-chain, saturated acidic lipids in chloroform. | [2] |

| Critical Micelle Concentration (CMC) | Not explicitly available in the searched literature. The CMC of the related lipid 16:0 PC (DPPC) is reported to be 0.46 nM. | [3] |

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is widely used to determine the phase transition temperature (melting point) of lipids.

Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of this compound powder into a Tzero hermetic aluminum pan.[4] The sample should be thoroughly dried to prevent interference from solvent evaporation.[4]

-

Reference Preparation: Prepare an empty, sealed Tzero hermetic aluminum pan to be used as a reference.[4]

-

Instrument Setup:

-

Place the sample and reference pans into the DSC instrument's sample tray.[4]

-

Turn on the nitrogen gas purge (typically 50 ml/min) to provide an inert atmosphere.[4]

-

Set the instrument to the desired temperature program. A typical program involves an initial equilibration step, followed by a controlled heating ramp (e.g., 5°C/min) through the expected melting range, and then a cooling cycle.[5]

-

-

Data Acquisition: Initiate the temperature program. The instrument will record the heat flow difference between the sample and the reference as a function of temperature.

-

Data Analysis: The melting point (Tm) is determined as the temperature at which the peak of the endothermic transition occurs on the resulting thermogram.[5] The enthalpy of the transition can be calculated from the area under the peak.

Determination of Solubility in Organic Solvents

The solubility of a lipid in a given solvent is a critical parameter for its handling and formulation.

Methodology:

-

Solvent Selection: Choose a range of organic solvents for testing (e.g., chloroform, methanol, ethanol, acetone).

-

Sample Preparation: Add a known excess amount of this compound to a fixed volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Lipid: Centrifuge or filter the suspension to separate the undissolved lipid from the saturated solution.

-

Quantification:

-

Take a known volume of the clear supernatant.

-

Evaporate the solvent completely.

-

Determine the mass of the dissolved lipid gravimetrically or by a suitable analytical technique (e.g., HPLC with an appropriate detector).

-

-

Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L). For acidic lipids like this compound that are difficult to dissolve in pure chloroform, adding a small percentage of methanol and water can improve solubility.[2]

Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. Various techniques can be used to determine the CMC, often by monitoring a physical property of the solution that changes abruptly at the CMC.

Methodology using a fluorescent probe (e.g., Pyrene):

-

Stock Solutions: Prepare a stock solution of this compound in an appropriate buffer and a stock solution of a fluorescent probe like pyrene (B120774) in a suitable organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of solutions with varying concentrations of this compound in the buffer. Add a small, constant amount of the pyrene stock solution to each sample, ensuring the final pyrene concentration is very low.

-

Incubation: Allow the samples to equilibrate.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of pyrene in each sample using a spectrofluorometer. The excitation wavelength is typically around 334-339 nm.

-

Data Analysis: The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of the microenvironment. In the presence of micelles, pyrene partitions into the hydrophobic core, leading to a decrease in the I1/I3 ratio. Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration. The CMC is determined from the inflection point of this plot.[6][7]

Preparation of Liposomes containing this compound

Liposomes are vesicular structures composed of a lipid bilayer and are commonly used as drug delivery vehicles. This compound can be incorporated into liposomes to provide a functionalized surface.

Methodology (Thin-Film Hydration followed by Extrusion):

-

Lipid Film Formation:

-

Dissolve this compound and other desired lipids (e.g., a neutral helper lipid like DOPC) in a suitable organic solvent mixture (e.g., chloroform/methanol) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipid with the highest Tm. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Load the suspension into an extruder and pass it through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes). This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Cell Adhesion Assay for Biological Activity

The glutaryl modification of PE can play a role in inflammatory responses. An in vitro cell adhesion assay can be used to assess the biological activity of this compound-containing liposomes. This protocol is based on the findings of Guo et al. (2012), who demonstrated that certain aldehyde-modified PEs can induce monocyte adhesion to endothelial cells.[8][9]

Methodology:

-

Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence in appropriate multi-well plates. Culture monocytic cells (e.g., THP-1) in suspension.

-

Labeling of Monocytes: Label the THP-1 cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

-

Treatment of Endothelial Cells: Treat the confluent endothelial cell monolayers with various concentrations of this compound-containing liposomes (and control liposomes without the modified lipid) for a specified period (e.g., 4-6 hours). Include a positive control (e.g., TNF-α) and a negative control (buffer alone).

-

Co-incubation: After treatment, wash the endothelial cells to remove any unbound liposomes. Add the fluorescently labeled THP-1 cells to each well and co-incubate for a period that allows for cell adhesion (e.g., 30-60 minutes).

-

Washing: Gently wash the wells multiple times with a suitable buffer to remove any non-adherent THP-1 cells.

-

Quantification:

-

Lyse the remaining adherent cells in the wells.

-

Measure the fluorescence of the lysate using a fluorescence plate reader.

-

-

Data Analysis: The fluorescence intensity is directly proportional to the number of adherent THP-1 cells. Compare the fluorescence values of the treated groups to the control groups to determine the effect of this compound on monocyte-endothelial cell adhesion.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Plausible signaling pathway for this compound-induced endothelial cell activation.

Caption: Experimental workflow for the preparation and biological testing of this compound-containing liposomes.

References

- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of novel bioactive aldehyde-modified phosphatidylethanolamines formed by lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Novel Bioactive Aldehyde-modified Phosphatidylethanolamines Formed by Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Roles of Glutaryl-CoA and Phosphoethanolamine

Introduction

An inquiry into the role of glutaryl modification in phosphoethanolamine reveals a nuanced intersection of distinct but vital biochemical pathways. Current scientific literature does not describe a direct covalent modification of phosphoethanolamine by a glutaryl group. Instead, this topic encompasses two separate, highly significant areas of metabolism: the catabolism of amino acids involving glutaryl-Coenzyme A (glutaryl-CoA) and the synthesis of phospholipids (B1166683) involving phosphoethanolamine. This technical guide provides an in-depth exploration of these two core areas, designed for researchers, scientists, and drug development professionals. We will examine the metabolic pathways, enzymatic regulations, and analytical methodologies pertinent to each molecule, presenting quantitative data and detailed experimental protocols to facilitate further research.

Part I: The Role of Glutaryl-CoA in Lysine (B10760008), Hydroxylysine, and Tryptophan Metabolism

Glutaryl-CoA is a critical intermediate in the mitochondrial catabolic pathways of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1] Its proper metabolism is crucial for cellular energy and homeostasis. The disruption of this pathway leads to the severe neurometabolic disorder, Glutaric Aciduria Type I.[2][3]

The Lysine Degradation Pathway and the Formation of Glutaryl-CoA

The primary degradation route for lysine occurs in the liver mitochondria via the saccharopine pathway.[4] This multi-step process converts lysine into glutaryl-CoA, which is then further metabolized to acetyl-CoA for entry into the citric acid cycle.[5]

The final catabolic step for glutaryl-CoA is its oxidative decarboxylation to crotonyl-CoA and CO2, a reaction catalyzed by the mitochondrial flavoprotein enzyme Glutaryl-CoA Dehydrogenase (GCDH) .[1]

Clinical Significance: Glutaric Aciduria Type I (GA-I)

A deficiency in GCDH, typically due to autosomal recessive mutations in the GCDH gene, causes Glutaric Aciduria Type I (GA-I).[2][6] This deficiency leads to the accumulation of glutaryl-CoA and its derivatives, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), in tissues and body fluids.[1][3] Untreated, GA-I often results in an acute encephalopathic crisis between 3 and 36 months of age, causing irreversible bilateral striatal injury and severe movement disorders.[6][7]

Table 1: Metabolite Concentrations in a GA-I Patient Data from a post-mortem analysis of a 14-year-old male with GA-I.[8]

| Analyte | Putamen (nmol/g protein) | Frontal Cortex (nmol/g protein) | Cerebrospinal Fluid (µmol/L) | Plasma (µmol/L) |

| 3-Hydroxyglutaric Acid | 62.0 | 12.0 | 13.0 | 11.0 |

| Glutaric Acid | 19.0 | 2.0 | 2.0 | 1.0 |

| Glutarylcarnitine (B602354) | 7.1 | 1.1 | Not Reported | Not Reported |

The data highlights the significant accumulation of 3-hydroxyglutaric acid, the proposed major neurotoxin, specifically in the putamen, which helps explain the region's vulnerability in this disease.[8]

Experimental Protocols

A specific assay for GCDH activity measures the enzyme-catalyzed release of tritium (B154650) from [2,3,4-³H]glutaryl-CoA.[9][10] This method is highly sensitive and can be used with cultured fibroblasts or tissue homogenates.

Methodology:

-

Substrate Synthesis: [2,3,4-³H]glutaryl-CoA is synthesized from [³H]glutaric acid.

-

Reaction Mixture: A typical reaction includes cell sonicate (protein extract), flavin adenine (B156593) dinucleotide (FAD), phenazine (B1670421) methosulfate (an artificial electron acceptor), and the radiolabeled glutaryl-CoA substrate in a buffered solution.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Termination: The reaction is stopped by adding perchloric acid.

-

Separation: Unreacted substrate is removed by passing the mixture through an anion-exchange resin column. The tritiated water (³H₂O) produced by the dehydrogenation reaction passes through.

-

Quantification: The radioactivity of the eluate is measured by liquid scintillation counting to determine the amount of ³H₂O produced, which is proportional to GCDH activity.[9]

Table 2: Kinetic Parameters of Human Fibroblast GCDH Data obtained using the tritium-release assay.[9]

| Parameter | Value |

| Kₘ for Glutaryl-CoA | 5.9 µM |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species and organic acids from biological samples.[11][12]

Workflow:

-

Sample Preparation: Tissues or cells are homogenized in a cold extraction solution (e.g., acetonitrile/methanol/water) to precipitate proteins and extract metabolites.[12]

-

Chromatography: The extract is injected into a reverse-phase HPLC or UPLC system to separate the analytes.

-

Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer. For glutarylcarnitine (C5DC), a common biomarker for GA-I, the precursor-product ion pair of m/z 388 -> 85 is often used for detection in newborn screening.[11] For glutaryl-CoA, the transition can be monitored based on its specific mass.[13]

-

Quantification: Analyte concentrations are determined by comparing their peak areas to those of stable isotope-labeled internal standards.

Part II: The Role of Phosphoethanolamine in Phospholipid Biosynthesis

Phosphoethanolamine is a key water-soluble precursor in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), the second most abundant phospholipid in mammalian cells, comprising 15-25% of the total phospholipid content.[14] PE is essential for membrane structure and function, including membrane fusion/fission events, protein folding, and mitochondrial biogenesis.[14][15]

The CDP-Ethanolamine (Kennedy) Pathway

The primary route for PE synthesis is the CDP-ethanolamine branch of the Kennedy pathway, which occurs at the endoplasmic reticulum (ER).[16][17] This pathway consists of three enzymatic steps.

-

Phosphorylation: Ethanolamine (B43304) is phosphorylated by ethanolamine kinase (ETNK) to form phosphoethanolamine.[14]

-

Activation: CTP:phosphoethanolamine cytidylyltransferase (PCYT2) catalyzes the conversion of phosphoethanolamine and CTP to CDP-ethanolamine. This is the rate-limiting step of the pathway.[16][18]

-

Condensation: CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT, encoded by genes like SELENOI) transfers the phosphoethanolamine headgroup from CDP-ethanolamine to diacylglycerol (DAG) to form PE.[14]

Signaling and Regulatory Roles

While not a direct signaling molecule itself, the flux through the phosphoethanolamine pathway and the resulting levels of PE are critical for cellular signaling and health. For instance, disruption of the Pcyt2 gene in mice leads to alterations in neuronal pathways, including dopamine (B1211576) receptor signaling, which can be reversed by phosphoethanolamine supplementation.[15] Furthermore, PE is a substrate for the formation of glycosylphosphatidylinositol (GPI) anchors, which tether many important proteins to the cell surface.[14][17] Recent studies have also shown that phosphoethanolamine is enriched in the tumor interstitial fluid and can suppress T cell function, suggesting a role in tumor immune evasion.[19]

Table 3: Phosphoethanolamine Levels in Cancer Cells Relative metabolite levels determined by ³¹P Magnetic Resonance Spectroscopy in MDA-MB-231 human breast cancer cells.[20]

| Condition | Phosphoethanolamine (PEtn) Level (Arbitrary Units) |

| Control (No Ethanolamine) | Not Detected |

| + 50 µM Ethanolamine | 100 ± 15 |

| + Etnk-1 siRNA | 35 ± 8 |

| + Etnk-2 siRNA | 98 ± 12 |

| p < 0.05 vs. control with ethanolamine |

These data demonstrate that the production of phosphoethanolamine in these cancer cells is primarily dependent on the activity of the ethanolamine kinase 1 (Etnk-1) isoform.[20]

Experimental Protocols

PCYT2 activity can be measured in tissue homogenates or fibroblast lysates using a radiolabeling assay.[21][22]

Methodology:

-

Reaction Mixture: A buffered solution (e.g., TRIS pH 8.0) containing MgCl₂, DTT, CTP, unlabeled phosphoethanolamine, and [¹⁴C]phosphoethanolamine is prepared.

-

Initiation: The reaction is started by adding the protein homogenate (e.g., 40-50 µg of protein).

-

Incubation: The mixture is incubated at 37°C for a set time (e.g., 15-60 minutes).

-

Termination: The reaction is stopped by boiling or by adding a quenching solvent like methanol.[21][22]

-

Separation: The product, [¹⁴C]CDP-ethanolamine, is separated from the substrate, [¹⁴C]phosphoethanolamine, using thin-layer chromatography (TLC) on silica (B1680970) plates.

-

Quantification: The spots corresponding to CDP-ethanolamine and phosphoethanolamine are visualized (e.g., by autoradiography) and scraped, and their radioactivity is measured by scintillation counting to calculate the conversion rate.

Phosphoethanolamine is a small, polar molecule, making its analysis challenging. Derivatization is often employed to improve its chromatographic retention and detection sensitivity.[23][24]

Workflow:

-

Sample Preparation: For plasma or urine, proteins are precipitated with an organic solvent.

-

Derivatization (Optional but Recommended): The primary amine of phosphoethanolamine is derivatized. A common reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[23][24] This increases the hydrophobicity of the analyte.

-

Purification (Optional): The derivatized sample can be purified, for example, using a titanium dioxide spin column to enrich for phosphopeptides and related molecules.[24]

-

Chromatography: The sample is analyzed using hydrophilic interaction liquid chromatography (HILIC) or reverse-phase HPLC.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Quantification: Absolute quantification is achieved using a calibration curve prepared with known standards.

Table 4: LC-MS/MS Method Performance for Phosphoethanolamine (PEA) in Plasma Data from an HPLC method using AQC derivatization.[24]

| Parameter | Value |

| Limit of Detection (LOD) | 0.052 µM |

| Limit of Quantification (LOQ) | 0.17 µM |

| Precision (RSD) | 2.0 - 6.6% |

| Linearity (r) | 0.9995 |

Conclusion

While a direct glutaryl modification of phosphoethanolamine is not a recognized biochemical process, the independent roles of glutaryl-CoA and phosphoethanolamine are of immense importance in cellular metabolism, health, and disease. Glutaryl-CoA is a central player in amino acid catabolism, and its dysregulation is the direct cause of the severe neurometabolic disorder Glutaric Aciduria Type I. Phosphoethanolamine is the rate-limiting precursor for the synthesis of phosphatidylethanolamine, a critical component of cellular membranes with emerging roles in cell signaling and disease pathology. The detailed pathways, quantitative data, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate these vital areas of biochemistry.

References

- 1. Biochemistry and bioenergetics of glutaryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 3. Glutaric aciduria type I: from clinical, biochemical and molecular diversity to successful therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 5. Lysine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glutaric aciduria type 1: Diagnosis, clinical features and long‐term outcome in a large cohort of 34 Irish patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutaric Acidemia Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Glutaryl-CoA dehydrogenase deficiency: region-specific analysis of organic acids and acylcarnitines in post mortem brain predicts vulnerability of the putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 10. [PDF] Specific glutaryl-CoA dehydrogenating activity is deficient in cultured fibroblasts from glutaric aciduria patients. | Semantic Scholar [semanticscholar.org]

- 11. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Molecular Causes of Elevated Phosphoethanolamine in Breast and Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Developmental and Metabolic Effects of Disruption of the Mouse CTP:Phosphoethanolamine Cytidylyltransferase Gene (Pcyt2) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mutations in PCYT2 disrupt etherlipid biosynthesis and cause a complex hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of Phosphoethanolamine in Urine with HPLC-ICPMS/MS Using 1,2-Hexanediol as a Chromatographic Eluent - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jstage.jst.go.jp [jstage.jst.go.jp]

16:0 Glutaryl Phosphatidylethanolamine (PE) in Lipidomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 16:0 Glutaryl Phosphatidylethanolamine (B1630911) (16:0 Glutaryl PE), a synthetically modified phospholipid increasingly utilized in lipidomics research. While not a known endogenous molecule, its unique properties make it a valuable tool for investigating lipid structure, function, and its role in engineered biological systems. This document details the structure and properties of this compound, outlines its primary applications in liposome (B1194612) technology and drug delivery, and provides comprehensive experimental protocols for its use and potential analysis. Furthermore, it explores the broader context of lipid glutarylation, its potential relevance in metabolic diseases such as Glutaric Acidemia, and the hypothetical signaling pathways that could be influenced by such modifications.

Introduction to this compound

16:0 Glutaryl Phosphatidylethanolamine, systematically named 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), is a derivative of the common phospholipid, phosphatidylethanolamine (PE).[1][2][3][4] It is characterized by the covalent attachment of a glutaryl group to the primary amine of the ethanolamine (B43304) headgroup via an amide linkage.[1][2][3][4] The "16:0" designation indicates that the glycerol (B35011) backbone is esterified with two palmitic acid molecules, which are saturated fatty acids with 16 carbon atoms.

The key feature of this compound is the introduction of a terminal carboxylic acid group from the glutaryl moiety.[5] This functional group imparts a negative charge at physiological pH and provides a reactive handle for the covalent attachment of various molecules, such as targeting ligands, imaging agents, or polymers.[5] This has made this compound a valuable tool in the development of functionalized lipid nanoparticles and for studying lipid-protein interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | DPPE-NG; 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) | [1][6] |

| Molecular Formula | C42H79NNaO11P | [3] |

| Molecular Weight | 828.10 g/mol | [3] |

| CAS Number | 474923-45-0 | [4][6] |

| Physical State | Powder or in chloroform (B151607) solution | [3] |

| Key Functional Group | Terminal Carboxylic Acid | [5] |

Applications in Lipidomics Research

The primary application of this compound in lipidomics and related fields is as a component of engineered lipid systems, most notably liposomes.

Functionalized Liposomes for Drug Delivery and Targeting

The terminal carboxylic acid of this compound serves as a conjugation point for attaching targeting moieties, such as antibodies, peptides, or small molecules, to the surface of liposomes.[7] This allows for the development of targeted drug delivery systems that can selectively bind to and be internalized by specific cell types, thereby enhancing therapeutic efficacy and reducing off-target effects.[7][8] The functionalization can also be used to attach polymers like polyethylene (B3416737) glycol (PEG) to create "stealth" liposomes that evade the immune system and have longer circulation times.[8]

Probing Lipid-Protein Interactions

Liposomes containing this compound can be used to study the interactions between proteins and lipid membranes. The modified headgroup can influence the surface charge and hydrogen-bonding potential of the membrane, which in turn can affect the binding and function of peripheral and integral membrane proteins.[9]

Model Membrane Studies

The incorporation of this compound into model membranes allows researchers to investigate the impact of headgroup modification on the physical properties of the lipid bilayer, such as fluidity, curvature, and stability.[10][11] These studies provide insights into how changes in lipid composition can modulate membrane function.[10][11]

The Broader Context: Lipid Glutarylation and Disease

While this compound is a synthetic molecule, the concept of glutarylation is relevant in certain pathological conditions. Glutarylation is a post-translational modification where a glutaryl group is added to a lysine (B10760008) residue on a protein.[12][13] This process can occur non-enzymatically in the presence of high concentrations of glutaryl-CoA, an intermediate in the metabolism of lysine and tryptophan.[12]

Glutaric Acidemia Type 1 (GA-1) is an inherited metabolic disorder caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase.[14][15] This leads to the accumulation of glutaric acid and glutaryl-CoA in tissues and body fluids.[14][15] The elevated levels of glutaryl-CoA can lead to the non-enzymatic glutarylation of proteins, which is thought to contribute to the pathophysiology of the disease, particularly the neurological damage.[16][17]

Although the non-enzymatic glutarylation of phosphatidylethanolamine in vivo has not been definitively demonstrated, it remains a theoretical possibility in the context of GA-1 due to the presence of a reactive primary amine on the PE headgroup. If it were to occur, the formation of endogenous glutaryl-PE could alter membrane properties and cellular signaling.

Experimental Protocols

Preparation of Liposomes Containing this compound

This protocol describes a general method for preparing small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

This compound

-

Chloroform

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the desired lipids (e.g., DPPC, cholesterol, and this compound in a specific molar ratio) in chloroform.

-

Remove the chloroform under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Add the hydration buffer to the flask containing the dried lipid film.

-

Hydrate the lipid film by gentle agitation at a temperature above the phase transition temperature of the lipids (for DPPC, this is >41°C). This will form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the lipid extruder with the desired pore size polycarbonate membrane.

-

Transfer the MLV suspension to the extruder.

-

Pass the lipid suspension through the membrane multiple times (e.g., 11-21 times) to form SUVs of a uniform size.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

-

Analytical Workflow for the Detection of Acylated PEs

While there are no established protocols for the direct detection of endogenous this compound, the following workflow for the analysis of acylated phospholipids (B1166683) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be adapted.

1. Lipid Extraction:

-

Sample Homogenization: Homogenize tissue or cell pellets in an appropriate buffer.

-

Bligh-Dyer or Folch Extraction: Perform a liquid-liquid extraction using a chloroform/methanol/water mixture to separate lipids into the organic phase.

-

Drying and Reconstitution: Evaporate the organic solvent and reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

Chromatography: Separate the lipid species using reversed-phase or hydrophilic interaction liquid chromatography (HILIC). A C18 column is commonly used for reversed-phase separation of phospholipids.[18][19]

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode for the detection of acidic lipids like glutarylated PE.

-

Detection: Employ a triple quadrupole or high-resolution mass spectrometer.

-

Targeted Analysis (Multiple Reaction Monitoring - MRM): For a known compound like synthetic this compound, a specific precursor-to-product ion transition can be monitored for quantification. The precursor ion would be the deprotonated molecule [M-H]-, and product ions would correspond to fragments of the headgroup or fatty acids.

-

Untargeted Analysis: For the discovery of unknown acylated PEs, a precursor ion scan for fragments characteristic of the PE headgroup or a neutral loss scan can be performed.

-

Table 2: Example LC-MS/MS Parameters for Phospholipid Analysis

| Parameter | Setting |

| Chromatography | |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM Ammonium Formate |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM Ammonium Formate |

| Gradient | Time-dependent gradient from high polarity (more A) to low polarity (more B) |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative ESI |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Collision Gas | Argon |

| Scan Mode | MRM or Precursor Ion Scan |

Potential Signaling Implications of PE Headgroup Modification

Modification of the PE headgroup can have significant effects on membrane properties and cellular signaling.[10][20] The introduction of a dicarboxylic acid like glutaric acid would alter the charge and size of the headgroup, potentially leading to:

-

Altered Membrane Curvature and Fluidity: The conical shape of PE contributes to membrane curvature.[21] Modifying the headgroup could change this, affecting processes like membrane fusion and fission.[21]

-

Modulation of Protein Function: The surface charge and hydrogen-bonding capacity of the membrane can influence the localization and activity of membrane-associated proteins, including signaling receptors and enzymes.[9]

-

Impact on Autophagy: PE is directly involved in the process of autophagy.[22] Alterations in PE structure or availability could therefore impact this crucial cellular process.[22]

Conclusion

This compound is a valuable synthetic tool in lipidomics research, enabling the construction of functionalized liposomes for drug delivery and providing a means to study the impact of headgroup modifications on membrane properties and protein interactions. While its endogenous presence is not established, the study of lipid glutarylation, particularly in the context of metabolic disorders like Glutaric Acidemia, represents an intriguing area for future investigation. The experimental protocols and analytical workflows described herein provide a foundation for researchers to utilize this compound in their studies and to explore the broader implications of lipid acylation in health and disease. As analytical techniques continue to improve in sensitivity and specificity, the potential to detect and quantify rare lipid modifications in biological systems will undoubtedly expand our understanding of the complex roles lipids play in cellular function.

References

- 1. Determination of the fatty acyl profiles of phosphatidylethanolamines by tandem mass spectrometry of sodium adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | AxisPharm [axispharm.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. Glutaryl PE | AxisPharm [axispharm.com]

- 6. creative-enzymes.com [creative-enzymes.com]

- 7. Functionalized liposomes for targeted breast cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functionalization of Liposomes with Hydrophilic Polymers Results in Macrophage Uptake Independent of the Protein Corona - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Do Small Headgroups of Phosphatidylethanolamine and Phosphatidic Acid Lead to a Similar Folding Pattern of the K+ Channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Phosphatidylethanolamine Adducts in Modification of the Activity of Membrane Proteins under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Functions and Mechanisms of Lysine Glutarylation in Eukaryotes [frontiersin.org]

- 13. Functions and Mechanisms of Lysine Glutarylation in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of glutaric acidemia type 1 in infants through tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutaric Acidemia Type 1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Lysine Glutarylation Is a Protein Post-Translational Modification Regulated by SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A single run LC-MS/MS method for phospholipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 21. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phosphatidylethanolamine positively regulates autophagy and longevity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Functionalized Lipids

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Functionalized lipids are the cornerstone of modern drug delivery systems, particularly for nucleic acid therapeutics like mRNA and siRNA. Their rational design enables the creation of lipid nanoparticles (LNPs) that can protect sensitive cargo, facilitate cellular uptake, and ensure cytosolic delivery. This guide provides a detailed examination of the core mechanisms of action for key classes of functionalized lipids, including ionizable cationic lipids, PEGylated lipids, and fusogenic lipids. It outlines the critical roles these molecules play in overcoming biological barriers to delivery. Furthermore, this document includes structured tables of quantitative data for easy comparison of LNP characteristics, detailed experimental protocols for LNP formulation and characterization, and visual diagrams of key pathways and workflows to elucidate complex processes.

Core Mechanisms of Action

Functionalized lipids are amphiphilic molecules engineered to perform specific tasks in a biological environment.[1] They are the primary components that dictate the stability, pharmacokinetics, and efficacy of lipid-based drug delivery systems.[2] The overall mechanism involves encapsulation of the therapeutic payload, cellular uptake (typically via endocytosis), and subsequent release of the cargo into the cytoplasm.

Ionizable Cationic Lipids: The Key to Endosomal Escape

Ionizable lipids are critical for the encapsulation of negatively charged nucleic acids and for facilitating their release from endosomes.[]

Mechanism:

-

Encapsulation: At a low pH (e.g., 4.0) during the formulation process, the amine head groups of ionizable lipids become protonated (positively charged). This allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA or siRNA, driving the self-assembly of lipids and nucleic acids into a compact LNP core.[4][5]

-

Circulation: At physiological pH (7.4), the ionizable lipids are nearly neutral. This neutrality is crucial as it reduces interactions with negatively charged components in the blood, minimizing toxicity and rapid clearance.[4]

-

Cellular Uptake & Endosomal Acidification: LNPs are typically taken up by cells through endocytosis.[6] Once inside the endosome, the internal environment becomes progressively more acidic (pH drops from ~6.5 to ~5.0).[6][7]

-

Endosomal Escape: In the acidic endosome, the ionizable lipids again become protonated. These now positively charged lipids can interact with anionic lipids (like phosphatidylserine) present in the endosomal membrane.[8] This interaction is hypothesized to promote the formation of a non-bilayer, inverted hexagonal (HII) phase, which destabilizes the endosomal membrane, leading to the formation of pores and the release of the nucleic acid cargo into the cytoplasm.[][8] This process is a major bottleneck, with estimates suggesting that only 1-2% of the cargo successfully escapes the endosome.[6][7]

PEGylated (Stealth) Lipids: Evading the Immune System

Polyethylene glycol (PEG)-conjugated lipids are included in LNP formulations to prolong their circulation time in the bloodstream.[9]

Mechanism:

-

Steric Hindrance: PEG-lipids migrate to the surface of the LNP, creating a dense, hydrophilic polymer cloud.[10]

-

Evasion of Opsonization: This PEG layer sterically hinders the adsorption of blood proteins (opsonins) onto the LNP surface. Opsonization is a process that marks foreign particles for recognition and clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[9][11]

-

Prolonged Circulation: By preventing opsonization and MPS uptake, these "stealth" lipids significantly increase the LNP's circulation half-life, allowing more time for the nanoparticles to accumulate in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][11]

Fusogenic Lipids: Promoting Membrane Fusion

Fusogenic lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are often included as "helper lipids" to facilitate membrane destabilization and fusion.[12]

Mechanism:

-

Molecular Shape: Unlike cylindrical lipids (e.g., DSPC) that pack neatly into flat bilayers, fusogenic lipids like DOPE have a smaller headgroup relative to their acyl chains, giving them a conical shape.[13]

-

Induction of Non-Bilayer Structures: This conical shape creates packing stress and induces negative curvature in the lipid membrane.[14] When an LNP containing fusogenic lipids comes into close contact with the endosomal membrane, these lipids promote the transition from a stable lamellar (bilayer) phase to a non-lamellar inverted hexagonal (HII) phase.[15]

-

Membrane Fusion: The formation of these HII phase intermediates facilitates the merging (fusion) of the LNP and endosomal membranes, creating a pore through which the cargo can be released into the cytoplasm.[13][14] This mechanism works synergistically with the protonation of ionizable lipids to enhance endosomal escape.

Quantitative Data Presentation

The physicochemical properties of LNPs are critical quality attributes that determine their in vivo performance.[16] These properties are highly dependent on the lipid composition and formulation process.

| Parameter | Cationic/Ionizable LNP (for siRNA/mRNA) | PEGylated LNP | Reference |

| Particle Size (Diameter) | 50 - 150 nm | 80 - 200 nm | [5][16] |

| Polydispersity Index (PDI) | < 0.2 (typically 0.05 - 0.15) | < 0.2 | [16][17] |

| Zeta Potential (at pH 7.4) | Near-neutral to slightly negative (-10 to +5 mV) | Slightly negative (-20 to 0 mV) | [18][19] |

| Zeta Potential (at pH < 6) | Positive (+30 to +60 mV) | N/A | [19] |

| Encapsulation Efficiency | > 90% (typically 95-100%) | > 90% | [17][20] |

| Ionizable Lipid:Nucleic Acid (N:P) Ratio | 3 - 6 | N/A | [5] |

| PEG-Lipid Content (mol%) | 0.5 - 5% | 1.5 - 10% | [4][10] |

| Circulation Half-life (t1/2) | Minutes (without PEG) | Hours to >24 hours | [1][21] |

Experimental Protocols

Reproducible formulation and characterization are essential for the development of functionalized lipid-based therapeutics.

LNP Formulation via Microfluidic Mixing

This method allows for rapid, controlled mixing of lipid and aqueous phases to produce LNPs with uniform size and high encapsulation efficiency.[17]

Methodology:

-

Solution Preparation:

-

Lipid Phase: Prepare a stock solution of the lipid mixture (e.g., ionizable lipid, DSPC, cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5) in absolute ethanol.[22]

-

Aqueous Phase: Prepare a stock solution of the nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 25-50 mM sodium citrate, pH 4.0).[5]

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the aqueous-nucleic acid solution into separate syringes.

-

Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).

-

Pump the two solutions through the chip at a defined total flow rate and flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing induces a change in solvent polarity, causing the lipids to precipitate and self-assemble around the nucleic acid cargo.[17]

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP suspension.

-

Dialyze the suspension against a physiological buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) for 12-24 hours using a dialysis cassette (e.g., 10 kDa MWCO). This step removes the ethanol and raises the pH, neutralizing the LNP surface.[17]

-

-

Sterilization:

-

Filter the final LNP solution through a 0.22 µm sterile filter. Store at 4°C.[23]

-

Characterization of LNP Size and Polydispersity

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in suspension.[18]

Methodology:

-

Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects (typically 0.1 - 1.0 mg/mL).

-

Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C). Set parameters such as solvent viscosity and refractive index.

-

Measurement:

-

Pipette the diluted sample into a clean cuvette.

-

Place the cuvette in the instrument and allow it to thermally equilibrate.

-

Initiate the measurement. The instrument directs a laser beam through the sample. The Brownian motion of the LNPs causes fluctuations in the intensity of scattered light.

-

-